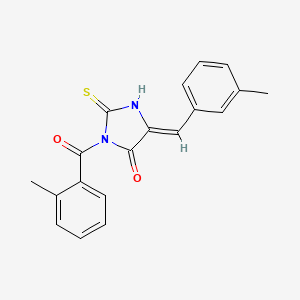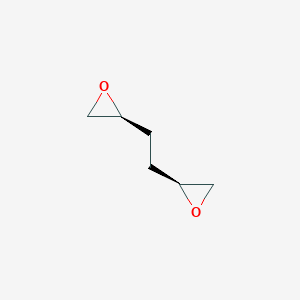
Diallyl dioxide, threo-(S,S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is characterized by its two stereogenic centers, which give it specific stereochemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diallyl dioxide, threo-(S,S)- typically involves the epoxidation of allylic compounds. One common method is the reaction of allyl alcohol with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the epoxide . The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of diallyl dioxide, threo-(S,S)- may involve the use of more robust and scalable processes. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
Diallyl dioxide, threo-(S,S)- undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction reactions can convert the epoxide into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
Diallyl dioxide, threo-(S,S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including resins and coatings.
作用機序
The mechanism of action of diallyl dioxide, threo-(S,S)- involves its ability to interact with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity underlies its potential biological effects, including enzyme inhibition and modulation of signaling pathways .
類似化合物との比較
Similar Compounds
Diallyl disulfide: Another organosulfur compound found in garlic, known for its anticancer and antimicrobial properties.
Diallyl trisulfide: Also derived from garlic, with potential cardiovascular and anticancer benefits.
Diallyl sulfide: Known for its role in preventing chronic diseases and its health-promoting effects.
Uniqueness
Diallyl dioxide, threo-(S,S)- is unique due to its specific stereochemistry and the presence of two epoxide rings
特性
CAS番号 |
74892-51-6 |
|---|---|
分子式 |
C6H10O2 |
分子量 |
114.14 g/mol |
IUPAC名 |
(2S)-2-[2-[(2S)-oxiran-2-yl]ethyl]oxirane |
InChI |
InChI=1S/C6H10O2/c1(5-3-7-5)2-6-4-8-6/h5-6H,1-4H2/t5-,6-/m0/s1 |
InChIキー |
HTJFSXYVAKSPNF-WDSKDSINSA-N |
異性体SMILES |
C1[C@@H](O1)CC[C@H]2CO2 |
正規SMILES |
C1C(O1)CCC2CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




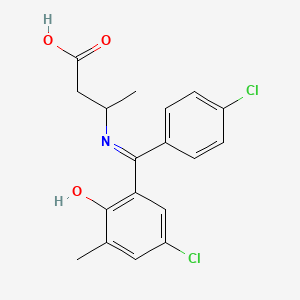
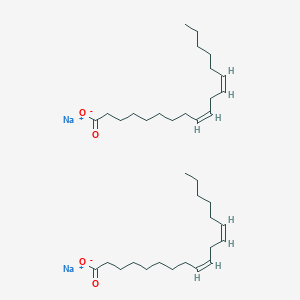
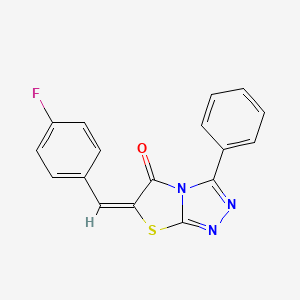

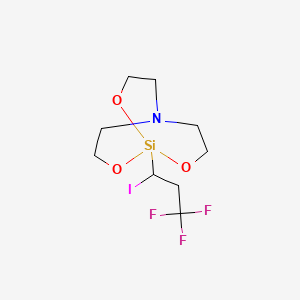

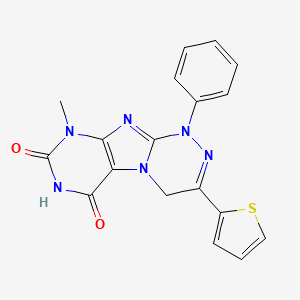
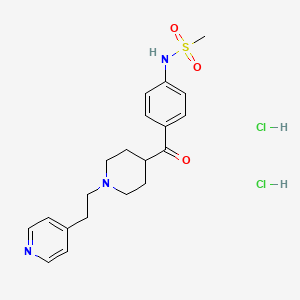

![magnesium;2-methoxyethyl (3R)-4-[4-(4-chlorophenoxy)-3,5-difluorophenyl]sulfonyl-3-(oxidocarbamoyl)piperazine-1-carboxylate](/img/structure/B15190320.png)
